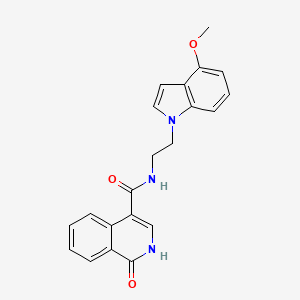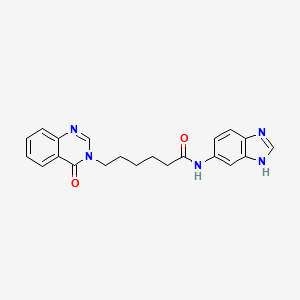![molecular formula C21H25N5O B10987293 1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10987293.png)
1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a benzylamine and reacting it with a suitable dihaloalkane to form the piperazine ring.
Attachment of the Triazolopyridine Moiety: This can be achieved through a nucleophilic substitution reaction where the piperazine derivative reacts with a triazolopyridine precursor.
Formation of the Butanone Linker:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or neurological disorders.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound might bind to these targets, modulating their activity and leading to the observed pharmacological effects. The exact pathways would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)-4-phenylbutan-1-one
- 1-(4-Benzylpiperazin-1-yl)-4-(2-pyridyl)butan-1-one
- 1-(4-Benzylpiperazin-1-yl)-4-(3-pyridyl)butan-1-one
Uniqueness
1-(4-Benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is unique due to the presence of the triazolopyridine moiety, which can impart distinct pharmacological properties compared to other piperazine derivatives. This structural feature might enhance its binding affinity to certain biological targets or alter its metabolic stability.
Properties
Molecular Formula |
C21H25N5O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C21H25N5O/c27-21(11-6-10-20-23-22-19-9-4-5-12-26(19)20)25-15-13-24(14-16-25)17-18-7-2-1-3-8-18/h1-5,7-9,12H,6,10-11,13-17H2 |
InChI Key |
BJTIHZYYLDNBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10987210.png)

![ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B10987215.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10987216.png)
![6-Methoxypyridin-3-yl 2-({4-[(6-methoxypyridin-3-yl)amino]-4-oxobutanoyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10987223.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B10987231.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B10987248.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10987256.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B10987270.png)
![5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B10987274.png)
![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B10987277.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B10987279.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10987280.png)
